3-(4-Chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-15-10-12-24(13-11-15)21-18-4-2-3-5-19(18)23-14-20(21)27(25,26)17-8-6-16(22)7-9-17/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIRKTHCFHTDHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for their anti-tubercular activity against mycobacterium tuberculosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonyl-Containing Quinoline Derivatives
Sulfonyl groups are critical for modulating electronic and steric properties. Key analogs include:
- Key Differences: BB90881 replaces the 4-chlorophenyl group with 4-ethylbenzenesulfonyl, increasing hydrophobicity. The additional 6-methoxy group may enhance metabolic stability .
Piperidine/Piperazine-Substituted Quinolines
Piperidine rings influence conformational flexibility and receptor binding:
- Key Differences: Compound 4k lacks the sulfonyl group but shares a 4-chlorophenyl substituent. The 4-amino group may enable hydrogen bonding .
Chlorophenyl-Substituted Quinolines
Chlorophenyl groups enhance lipophilicity and halogen bonding:
- Key Differences: The unsubstituted 3-(4-chlorophenyl)quinoline () lacks sulfonyl and piperidine groups, resulting in lower molecular weight and reduced target engagement. The compound from features multiple methoxy groups, which may improve solubility but reduce metabolic stability.
Research Findings
- Synthesis : The target compound can be synthesized via Pd-catalyzed cross-coupling (as in ) or one-pot multicomponent reactions (). Piperidine incorporation typically requires nucleophilic substitution or reductive amination .
- Structural Analysis: π-π interactions between quinoline and aromatic substituents (e.g., 4-chlorophenyl) are critical for crystal packing and bioactivity, as seen in .
- Computational Studies : Density functional theory (DFT) and molecular docking () predict that sulfonyl and piperidine groups enhance binding to enzymes like COX-2 or GADD34:PP1 via electrostatic and van der Waals interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
